Cyclopenta(ef)heptalene, 3,5-dimethyl-
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Overview
Description
Cyclopenta(ef)heptalene, 3,5-dimethyl- is a polycyclic aromatic hydrocarbon with the molecular formula C16H14 and a molecular weight of 206.2824 g/mol . This compound is known for its unique structure, which consists of fused cyclopentane and heptalene rings, and the presence of two methyl groups at the 3 and 5 positions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopenta(ef)heptalene, 3,5-dimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of cyclopentadiene and heptalene derivatives, followed by methylation at the 3 and 5 positions . The reaction conditions often require the presence of a strong acid or base to facilitate the cyclization and methylation processes .
Industrial Production Methods
Industrial production of Cyclopenta(ef)heptalene, 3,5-dimethyl- may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
Cyclopenta(ef)heptalene, 3,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the aromatic rings to more saturated structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
Scientific Research Applications
Cyclopenta(ef)heptalene, 3,5-dimethyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex polycyclic aromatic hydrocarbons and other organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of Cyclopenta(ef)heptalene, 3,5-dimethyl- involves its interaction with molecular targets and pathways within biological systems. The compound can intercalate into DNA, disrupt cellular processes, and induce apoptosis in cancer cells. Additionally, it may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Cyclopenta(ef)heptalene: The parent compound without the methyl groups.
3,5,8,10-Tetramethylcyclopenta(ef)heptalene: A derivative with additional methyl groups at the 8 and 10 positions.
Aceheptylene: A related compound with a similar polycyclic structure.
Uniqueness
Cyclopenta(ef)heptalene, 3,5-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methyl groups at the 3 and 5 positions can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .
Properties
CAS No. |
20672-23-5 |
---|---|
Molecular Formula |
C16H14 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
5,7-dimethyltricyclo[7.4.1.04,14]tetradeca-1(13),2,4(14),5,7,9,11-heptaene |
InChI |
InChI=1S/C16H14/c1-11-9-12(2)15-8-7-13-5-3-4-6-14(10-11)16(13)15/h3-10H,1-2H3 |
InChI Key |
WZDANNXTVDLMBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C3C2=C(C=C3)C(=C1)C |
Origin of Product |
United States |
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